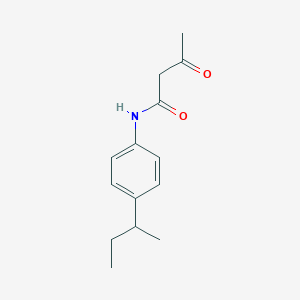

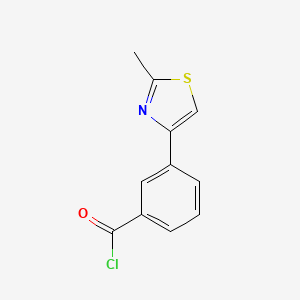

N-(4-sec-butylphenyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BSB is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. It was first synthesized in the early 1990s and has since been used extensively in scientific research. BSB is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has a molecular weight of 315.43 g/mol and a chemical formula of C20H27NO2.

Applications De Recherche Scientifique

Highly Selective Rhodium-Catalyzed Reactions

The conjugate addition reactions of 4-oxobutenamides, including compounds structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, have been studied for their high regio- and enantioselectivity. These reactions, facilitated by rhodium catalysis and sterically demanding P-chiral diphosphines, demonstrate the potential of these compounds in synthetic organic chemistry for producing highly selective products with varied functional group derivatizations (Zigterman et al., 2007).

Biotransformation by Gram-positive Bacteria

Research on the environmental pollutant 4-sec-butylphenol, closely related to this compound, highlights its biotransformation by aerobic Gram-positive bacteria. The transformation results in less toxic products, demonstrating an application in environmental protection through bioremediation techniques (Hahn et al., 2013).

Oxidative Cyclization for Heterocyclic Compound Synthesis

The manganese(III)-induced oxidative cyclization of N-propenyl-3-oxobutanamides, a reaction process applicable to derivatives of this compound, produces azabicyclohexanones. This synthesis route illustrates the compound's utility in creating complex heterocyclic structures, relevant for pharmaceutical research and development (Asahi & Nishino, 2009).

Lithium Extraction Technology

The use of β-carbonyl amide derivatives, similar in structure to this compound, for lithium ion extraction from salt lake brines demonstrates an innovative application in the field of hydrometallurgy. This technology offers a promising approach for lithium separation processes, critical for battery manufacturing and renewable energy sectors (Ji et al., 2016).

Biodegradation of Aromatic Alkanoic Acids

The biodegradation of aromatic alkanoic acid isomers, including those structurally related to this compound, reveals insights into the microbial degradation pathways affected by alkyl side chain branching. This study contributes to understanding the environmental fate of such compounds and their potential impact on ecological systems (Johnson et al., 2011).

Propriétés

IUPAC Name |

N-(4-butan-2-ylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENBMIDWRMRXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387902 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690991-18-5 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

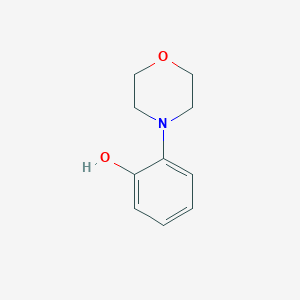

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)